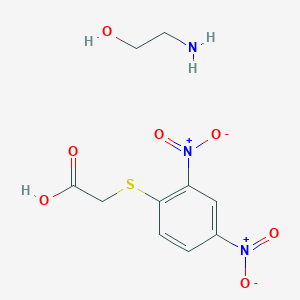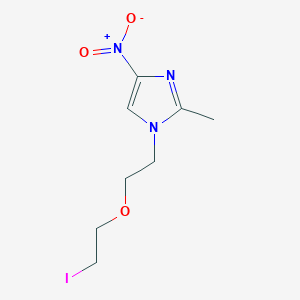
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- is a chemical compound that has been widely used in scientific research. It is a derivative of imidazole, which is a heterocyclic organic compound that contains a ring of five atoms, including three carbon atoms and two nitrogen atoms. This compound has been synthesized using various methods and has been found to have significant applications in scientific research.
Mécanisme D'action
The mechanism of action of Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- is not well understood. However, it has been found to have significant biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has been used in the development of anticancer drugs. It has also been found to have antimicrobial properties and has been used in the development of antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- in lab experiments include its ease of synthesis and its versatility as a scaffold for the development of new compounds. However, its limitations include its toxicity and the potential for it to interact with other compounds in unpredictable ways.
Orientations Futures
There are many future directions for the use of Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro-. One potential direction is the development of new anticancer drugs based on its structure. Another potential direction is the development of new antibiotics based on its antimicrobial properties. Additionally, it could be used as a probe to study the mechanisms of action of other compounds.
Méthodes De Synthèse
The synthesis of Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- has been achieved using various methods. One of the most common methods involves the reaction of 2-iodoethanol with imidazole in the presence of a base, followed by the addition of 2-methyl-4-nitrobenzaldehyde. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- has been extensively used in scientific research. It has been found to have significant applications in the field of medicinal chemistry, where it has been used as a scaffold for the development of new drugs. It has also been used as a precursor for the synthesis of other compounds.
Propriétés
Numéro CAS |
19765-06-1 |
|---|---|
Nom du produit |
Imidazole, 1-((2-iodoethoxy)ethyl)-2-methyl-4-nitro- |
Formule moléculaire |
C8H12IN3O3 |
Poids moléculaire |
325.1 g/mol |
Nom IUPAC |
1-[2-(2-iodoethoxy)ethyl]-2-methyl-4-nitroimidazole |
InChI |
InChI=1S/C8H12IN3O3/c1-7-10-8(12(13)14)6-11(7)3-5-15-4-2-9/h6H,2-5H2,1H3 |
Clé InChI |
IGUWYUDXYJAZMX-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CN1CCOCCI)[N+](=O)[O-] |
SMILES canonique |
CC1=NC(=CN1CCOCCI)[N+](=O)[O-] |
Autres numéros CAS |
19765-06-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B28493.png)


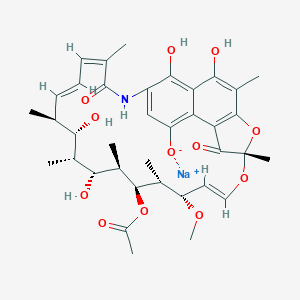


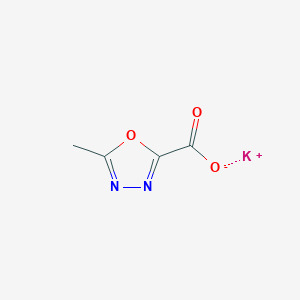
![Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-](/img/structure/B28519.png)
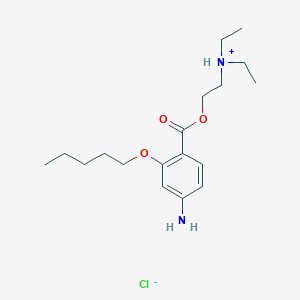
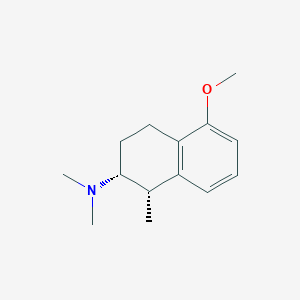
![2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B28527.png)
